2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazine-1-carbothioamide
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Overview
Description
2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications
Preparation Methods
The synthesis of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common method starts with the reaction of 2,3-dichloroquinoxaline with an appropriate amine, such as phenylhydrazine, in the presence of a base like potassium carbonate . The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-(3-Chloroquinoxalin-2-yl)-N-phenylhydrazinecarbothioamide can be compared with other quinoxaline derivatives such as:
- 1-(2-bromoethyl)-1,4-dihydroquinoxaline-2,3-dione
- 4-amino-N’(3-chloroquinoxalin-2-yl)benzohydrazide
- N’-(3-chloroquinoxalin-2-yl)isonicotinohydrazide
- 3-mercaptoquinoxalin-2-yl carbamimidothioate
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
208921-52-2 |
---|---|
Molecular Formula |
C15H12ClN5S |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-[(3-chloroquinoxalin-2-yl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C15H12ClN5S/c16-13-14(19-12-9-5-4-8-11(12)18-13)20-21-15(22)17-10-6-2-1-3-7-10/h1-9H,(H,19,20)(H2,17,21,22) |
InChI Key |
RQAMQFARZLLEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC2=NC3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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